molecular formula C9H10F3N B3028792 N,N-dimethyl-4-(trifluoromethyl)aniline CAS No. 329-17-9

N,N-dimethyl-4-(trifluoromethyl)aniline

Cat. No.: B3028792
CAS No.: 329-17-9
M. Wt: 189.18 g/mol
InChI Key: MLFFPCMQWLVVLM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a trifluoromethyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-4-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethyl)aniline with formaldehyde and formic acid, which results in the formation of the dimethylated product . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso derivatives, while substitution reactions can produce a variety of halogenated compounds .

Scientific Research Applications

N,N-dimethyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(trifluoromethoxy)aniline
  • N,N-dimethyl-4-(trifluoromethyl)benzamide
  • 4-(trifluoromethyl)aniline

Uniqueness

N,N-dimethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the dimethylamino and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFFPCMQWLVVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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